(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide
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Overview
Description
(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The specific compound features a pyrazole ring substituted with chlorine and methyl groups, as well as a diethylprop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and methylation to introduce the chlorine and methyl groups.
Formation of the enamine: The pyrazole derivative is then reacted with an appropriate aldehyde or ketone to form the enamine moiety.
Amidation: Finally, the enamine is reacted with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Possible applications in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the enamine moiety, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-5-16(6-2)11(17)8-7-10-9(3)14-15(4)12(10)13/h7-8H,5-6H2,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERHNKIQSXJFZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=C(N(N=C1C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=C(N(N=C1C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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